4-Methyl-N'-(4-methylbenzylidene)benzenesulfonohydrazide
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Overview
Description
4-Methyl-N’-(4-methylbenzylidene)benzenesulfonohydrazide is a chemical compound with the molecular formula C15H16N2O2S It is known for its unique structure, which includes a sulfonohydrazide group attached to a benzylidene moiety
Preparation Methods
The synthesis of 4-Methyl-N’-(4-methylbenzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 4-methylbenzenesulfonohydrazide and 4-methylbenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-Methyl-N’-(4-methylbenzylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
4-Methyl-N’-(4-methylbenzylidene)benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It may be used in the development of new materials and chemical processes, although specific industrial applications are still under investigation.
Mechanism of Action
The mechanism of action of 4-Methyl-N’-(4-methylbenzylidene)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The sulfonohydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential effects in various biological systems.
Comparison with Similar Compounds
Similar compounds to 4-Methyl-N’-(4-methylbenzylidene)benzenesulfonohydrazide include:
- N’-(4-Methylcyclohexylidene)benzenesulfonohydrazide
- N’-(4-Methoxybenzylidene)benzenesulfonohydrazide
- N’-(4-Hydroxybenzylidene)benzenesulfonohydrazide
- N’-(4-Ethoxybenzylidene)benzenesulfonohydrazide
These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and reactivity.
Properties
IUPAC Name |
4-methyl-N-[(4-methylphenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-12-3-7-14(8-4-12)11-16-17-20(18,19)15-9-5-13(2)6-10-15/h3-11,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEQOHNBFVBUNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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